1h-3-Methyl-indazole-5-boronic acid pinacol ester hydrochloride
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Overview
Description
1H-3-Methyl-indazole-5-boronic acid pinacol ester hydrochloride is a boronic acid derivative commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial building block in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1H-3-Methyl-indazole-5-boronic acid pinacol ester hydrochloride typically involves the reaction of 1H-3-Methyl-indazole with boronic acid derivatives under controlled conditions. One common method is the hydroboration of alkenes or alkynes, followed by oxidation to yield the boronic acid ester . The reaction conditions often include the use of catalysts such as palladium or platinum, and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1H-3-Methyl-indazole-5-boronic acid pinacol ester hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to boronic acids or borates.
Reduction: Formation of boron-containing reduced products.
Substitution: Replacement of the boronic ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in THF or ethanol.
Substitution: Halogenated compounds or organometallic reagents under mild conditions.
Major Products: The major products formed from these reactions include various boronic acids, borates, and substituted indazole derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
1H-3-Methyl-indazole-5-boronic acid pinacol ester hydrochloride has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 1H-3-Methyl-indazole-5-boronic acid pinacol ester hydrochloride involves its ability to form stable complexes with various metal catalysts, such as palladium. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation, where the boronic ester group transfers to the metal catalyst, facilitating the formation of carbon-carbon bonds . This process is crucial for the synthesis of complex organic molecules and pharmaceuticals.
Comparison with Similar Compounds
- 1H-Indazole-5-boronic acid pinacol ester
- 3-Methyl-1H-pyrazole-4-boronic acid pinacol ester
- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
Comparison: 1H-3-Methyl-indazole-5-boronic acid pinacol ester hydrochloride is unique due to its specific indazole structure, which imparts distinct reactivity and stability compared to other boronic acid derivatives. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O2.ClH/c1-9-11-8-10(6-7-12(11)17-16-9)15-18-13(2,3)14(4,5)19-15;/h6-8H,1-5H3,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBBEJFXVAVUKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NN=C3C=C2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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